

Technical Specification & Application Guide: 3-Chloropropyl Chloroformate

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Compound of Interest

Compound Name: 3-Chloropropyl chloroformate

CAS No.: 628-11-5

Cat. No.: B1582712

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Executive Summary & Chemical Identity

3-Chloropropyl chloroformate (CAS: 628-11-5) is a bifunctional aliphatic building block critical to medicinal chemistry and agrochemical synthesis.^[1] It is characterized by two distinct electrophilic sites: a highly reactive chloroformate ($-\text{OCOCl}$) terminus and a moderately reactive alkyl chloride ($-\text{CH}_2\text{Cl}$) tail.

This duality allows for sequential functionalization. The chloroformate group acts as a "hard" electrophile, reacting rapidly with nucleophiles (amines, alcohols) under kinetic control, while the alkyl chloride remains intact, serving as a latent electrophile for subsequent cyclization or cross-coupling reactions (often requiring activation via Finkelstein conditions).

Physicochemical Specifications

Data aggregated from authenticated safety and technical dossiers.

Property	Specification	Technical Note
CAS Number	628-11-5	Unique identifier.
Formula	C ₄ H ₆ Cl ₂ O ₂	Molecular Weight: 157.00 g/mol .[2][3]
Appearance	Colorless to light yellow liquid	Purity typically >97%.
Density	1.302 g/mL (at 25°C)	High density aids in phase separation during aqueous workups.
Boiling Point	177–189°C (at 760 mmHg)	Often distilled under reduced pressure (~60–62°C at 10 mmHg) to prevent decomposition.
Refractive Index	1.450	Used for quick purity verification.
Flash Point	~96°C (Closed Cup)	Class IIIB Combustible Liquid.
Solubility	Soluble in THF, DCM, Et ₂ O	Hydrolyzes rapidly in water/moisture.

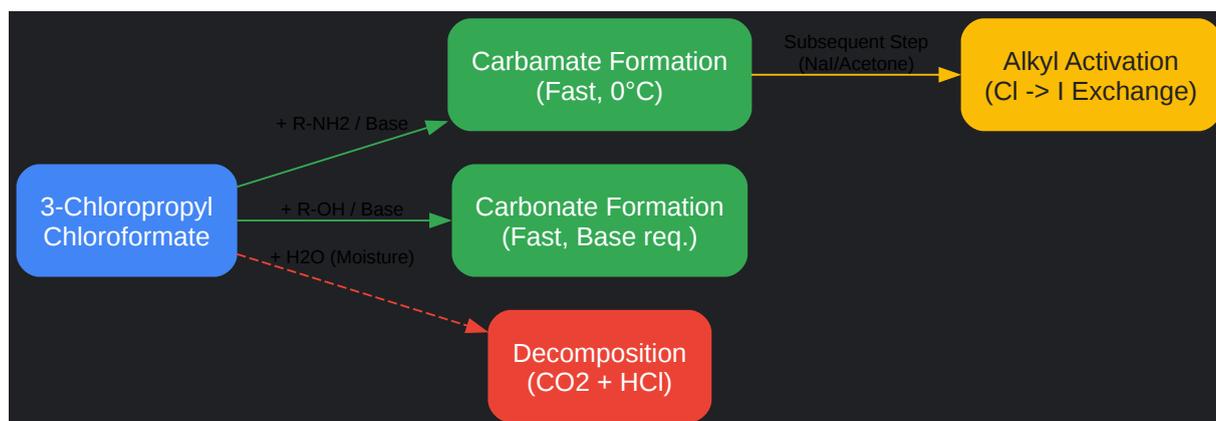
Chemical Reactivity & Mechanism

The strategic value of **3-chloropropyl chloroformate** lies in its chemoselectivity.

- **Primary Reactivity (Kinetic Control):** The acyl chloride carbon is highly susceptible to nucleophilic attack. In the presence of a base (to scavenge HCl), primary and secondary amines form carbamates, while alcohols form carbonates.
- **Secondary Reactivity (Thermodynamic Control):** The terminal alkyl chloride is relatively inert to mild nucleophiles. It typically requires activation (e.g., conversion to iodide via NaI/Acetone) or strong nucleophiles/heat to undergo substitution.

Reactivity Pathway Diagram

The following diagram illustrates the divergent pathways available to this molecule.



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Figure 1: Chemoselective pathways. The green paths represent the primary utility in linker synthesis, while the red path indicates stability risks.

Experimental Protocol: Synthesis of a Carbamate Linker

Objective: Selective N-acylation of a secondary amine (pharmacophore) while preserving the chloropropyl tail for future derivatization.

Safety Prerequisite:

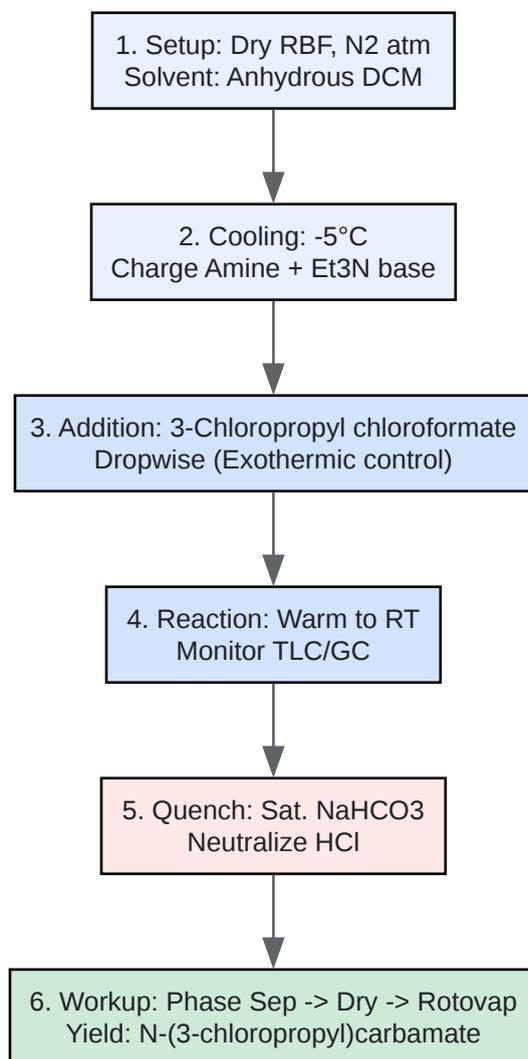
- Engineering Controls: Fume hood mandatory (H331 Toxic if inhaled).
- PPE: Butyl rubber gloves (nitrile offers limited protection against chloroformates), chemical splash goggles.
- Hazards: Reacts with moisture to release HCl gas.

Step-by-Step Methodology

- System Preparation:
 - Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
 - Purge with dry Nitrogen () or Argon.
 - Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Reagent Setup (0.1 mol Scale):
 - Flask: Charge with Secondary Amine (0.1 mol) and Non-nucleophilic base (Triethylamine or DIPEA, 0.12 mol) in 100 mL solvent.
 - Cooling: Submerge flask in an ice/salt bath to reach -5°C to 0°C . Control is critical to prevent bis-acylation or decomposition.
- Addition Phase:
 - Dilute **3-Chloropropyl chloroformate** (0.105 mol, 1.05 eq) in 20 mL of solvent.
 - Add dropwise over 30–45 minutes.
 - Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
- Reaction & Quench:
 - Allow to warm to room temperature (RT) over 2 hours.
 - Monitor via TLC (silica, UV visualization) or GC-MS.
 - Quench: Add 50 mL saturated aqueous to neutralize residual HCl and hydrolyze unreacted chloroformate.

- Workup:
 - Separate organic layer. Wash with water (mL) and Brine (mL).
 - Dry over anhydrous .
 - Concentrate in vacuo (°C) to yield the crude carbamate.

Workflow Visualization



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Figure 2: Optimized workflow for carbamate synthesis minimizing hydrolysis side-reactions.

Handling, Stability & Analytics

Stability Profile

- Moisture Sensitivity: High. The molecule degrades to 3-chloropropanol, , and upon contact with water.

- Storage: Store at 2–8°C under inert atmosphere. Containers must be tightly sealed; Teflon-lined caps are recommended to prevent corrosion of seals.

Analytical Verification[1]

- GC-MS: Ideal for purity checks. Look for the molecular ion () at 156/158 m/z (characteristic chlorine isotope pattern).
- ¹H NMR (CDCl₃):
 - 4.38 (t, 2H,): Deshielded by carbonate.
 - 3.65 (t, 2H,): Characteristic alkyl chloride triplet.
 - 2.20 (m, 2H, central).

References

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